TrkA Enzymatic Inhibition: Comparative IC50 Against Closest Patent Analogs
In a direct comparison of lead compounds from the same patent family, N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide shows a TrkA IC50 of 1.3 nM, demonstrating an intermediate potency among its closest structural congeners [1]. This value represents a 117% decrease in potency compared to the most active compound (D0EC4Z, IC50 = 0.6 nM) but a 15% improvement over the less active compound D0H3ZG (IC50 = 1.5 nM) [1]. These data underscore the high sensitivity of TrkA inhibition to specific benzamide substitutions, highlighting the need for precise compound selection in research settings.
| Evidence Dimension | Enzymatic Inhibition of TrkA Kinase |
|---|---|
| Target Compound Data | IC50 = 1.3 nM (Compound ID: D07VFQ/DMEGVD4) |
| Comparator Or Baseline | Compound D0EC4Z: IC50 = 0.6 nM; Compound D0ZE6H: IC50 = 1.0 nM; Compound D0H3ZG: IC50 = 1.5 nM |
| Quantified Difference | 2.17-fold less potent than D0EC4Z; 1.3-fold less potent than D0ZE6H; 1.15-fold more potent than D0H3ZG. |
| Conditions | In vitro TrkA enzymatic assay (specific assay details from patent WO2015143654; values curated in TTD). |
Why This Matters
This precise IC50 context allows researchers to select the optimal compound for dose-response studies where intermediate potency and specific target engagement are required, avoiding the extreme potency of D0EC4Z that may reduce assay window or selectivity.
- [1] Intede IDRBLab. Target and Its Patented Drug(s): Tropomyosin-related kinase A (TrkA) - WO2015143654. Drug IDs: D0EC4Z (IC50 = 0.6 nM), D0ZE6H (IC50 = 1 nM), D07VFQ (IC50 = 1.3 nM), D0H3ZG (IC50 = 1.5 nM). View Source
